An In-depth Technical Guide to the Chemical Properties of 4-Ethyloxazolidine
An In-depth Technical Guide to the Chemical Properties of 4-Ethyloxazolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Ethyloxazolidine is a heterocyclic organic compound belonging to the oxazolidine family. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, reactivity, and potential applications, with a particular focus on its relevance to researchers in the fields of organic synthesis and drug development. While specific experimental data for 4-ethyloxazolidine is limited in publicly available literature, this document synthesizes information from analogous structures and the well-established chemistry of the oxazolidine ring system to provide a predictive and practical resource.
Introduction to 4-Ethyloxazolidine: A Structural Overview
4-Ethyloxazolidine is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in a 1,3-relationship. The presence of an ethyl group at the 4-position introduces a chiral center, making it a potentially valuable building block in asymmetric synthesis.
Table 1: Core Properties of 4-Ethyloxazolidine [1][2][3]
| Property | Value | Source |
| CAS Number | 53019-53-7 | [1][2][3] |
| Molecular Formula | C₅H₁₁NO | [1][2][3] |
| Molecular Weight | 101.15 g/mol | [2] |
| IUPAC Name | 4-ethyl-1,3-oxazolidine | [2] |
| Synonyms | 4-Ethyl-1,3-oxazolidine, Oxazolidine, 4-ethyl- | [3] |
| SMILES | CCC1COCN1 | [3][4] |
| InChIKey | LAHLFHOVSWLGHR-UHFFFAOYSA-N | [3][4] |
digraph "4_Ethyloxazolidine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="0.866,0!"]; O3 [label="O", pos="0.866,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-0.866,-1!"]; H_N [label="H", pos="-0.5,0.9!"]; H1_C2 [label="H", pos="1.2,0.5!"]; H2_C2 [label="H", pos="1.5,-0.3!"]; H_C4 [label="H", pos="0,-2!"]; H1_C5 [label="H", pos="-1.2,-0.5!"]; H2_C5 [label="H", pos="-1.5,-1.3!"]; C_ethyl1 [label="C", pos="-0.8,-2.2!"]; H1_ethyl1 [label="H", pos="-0.5,-2.6!"]; H2_ethyl1 [label="H", pos="-1.3,-2.6!"]; C_ethyl2 [label="C", pos="-1.5,-3!"]; H1_ethyl2 [label="H", pos="-1.2,-3.4!"]; H2_ethyl2 [label="H", pos="-1.8,-3.4!"]; H3_ethyl2 [label="H", pos="-2,-2.6!"];
// Bonds N1 -- C2 [label=""]; C2 -- O3 [label=""]; O3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N [label=""]; C2 -- H1_C2 [label=""]; C2 -- H2_C2 [label=""]; C4 -- H_C4 [label=""]; C5 -- H1_C5 [label=""]; C5 -- H2_C5 [label=""]; C4 -- C_ethyl1 [label=""]; C_ethyl1 -- H1_ethyl1 [label=""]; C_ethyl1 -- H2_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C_ethyl2 -- H1_ethyl2 [label=""]; C_ethyl2 -- H2_ethyl2 [label=""]; C_ethyl2 -- H3_ethyl2 [label=""]; }
Figure 1: 2D Structure of 4-Ethyloxazolidine.
Synthesis of 4-Ethyloxazolidine
The most common and direct method for the synthesis of 4-substituted oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or a ketone. For 4-ethyloxazolidine, the logical precursors are (S)- or (R)-2-aminobutanol and formaldehyde.
Figure 2: General synthesis pathway for 4-Ethyloxazolidine.
General Experimental Protocol for the Synthesis of 4-Alkyloxazolidines
This protocol describes a general procedure for the synthesis of 4-alkyloxazolidines, which can be adapted for the synthesis of 4-ethyloxazolidine.
Materials:
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2-Amino alcohol (e.g., 2-aminobutanol)
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Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
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A suitable solvent (e.g., toluene, benzene, or dichloromethane)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
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Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-amino alcohol and the chosen solvent.
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Add formaldehyde solution or paraformaldehyde to the flask.
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Reflux the reaction mixture. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
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Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
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Dry the organic layer over an anhydrous drying agent.
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Filter the mixture and remove the solvent under reduced pressure to yield the crude oxazolidine.
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Purify the product by distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the oxazolidine ring. The diastereotopic protons of the CH₂ group at the 2-position and the 5-position may appear as distinct signals.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethyloxazolidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | ~0.9 | Triplet |
| CH₂ (ethyl) | ~1.4-1.6 | Multiplet |
| H-4 | ~3.0-3.3 | Multiplet |
| H-5 | ~3.5-4.0 | Multiplet |
| H-2 | ~4.2-4.5 | Singlet or AB quartet |
| NH | ~1.5-2.5 | Broad singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethyloxazolidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~10-15 |
| CH₂ (ethyl) | ~25-30 |
| C-4 | ~60-65 |
| C-5 | ~70-75 |
| C-2 | ~80-85 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-ethyloxazolidine is expected to exhibit characteristic absorption bands for the N-H, C-H, and C-O functional groups.
Table 4: Predicted IR Absorption Bands for 4-Ethyloxazolidine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300-3500 | Medium, broad |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C-O stretch | 1050-1150 | Strong |
| N-H bend | 1590-1650 | Medium |
Reactivity of 4-Ethyloxazolidine
The reactivity of 4-ethyloxazolidine is primarily governed by the presence of the N-H proton, the lone pairs on the nitrogen and oxygen atoms, and the acetal-like C-O-C-N linkage.
Figure 3: Key reactions of 4-Ethyloxazolidine.
Hydrolysis
Oxazolidines are susceptible to hydrolysis under acidic conditions, regenerating the parent amino alcohol and aldehyde. This property makes them useful as temporary protecting groups for both amino alcohols and carbonyl compounds. The rate of hydrolysis is dependent on the pH of the medium.
Reactions with Electrophiles
The nitrogen atom of the oxazolidine ring is nucleophilic and can react with various electrophiles.
-
N-Acylation: In the presence of a base, the N-H proton can be removed, and the resulting anion can be acylated with acyl chlorides or anhydrides to form N-acyl oxazolidines. These derivatives are important intermediates in asymmetric synthesis, particularly when the oxazolidine is derived from a chiral amino alcohol.
-
N-Alkylation: Similarly, N-alkylation can be achieved by reacting the oxazolidine with alkyl halides.
Ring-Opening Reactions
The oxazolidine ring can be cleaved under certain conditions. For instance, reaction with strong nucleophiles like Grignard reagents can lead to ring-opening and the formation of amino alcohols with a new carbon-carbon bond.
Applications in Drug Development and Research
While specific applications of 4-ethyloxazolidine are not extensively documented, the oxazolidine scaffold is a prominent feature in several areas of drug discovery and organic synthesis.
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Chiral Auxiliaries: Chiral oxazolidinones, which can be derived from oxazolidines, are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.
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Bioactive Molecules: The oxazolidine ring is a core structure in various biologically active compounds, including some antibiotics.
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Protecting Group: As mentioned earlier, the oxazolidine moiety can serve as a protecting group for both 1,2-amino alcohols and carbonyl compounds, which is a valuable strategy in multi-step organic synthesis.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Ethyloxazolidine is a simple yet versatile heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Although specific experimental data for this molecule is sparse, its chemical properties can be reasonably predicted based on the well-established chemistry of the oxazolidine ring system. This guide provides a foundational understanding of its synthesis, reactivity, and potential uses, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation into the specific properties and applications of 4-ethyloxazolidine is warranted to fully explore its potential.
References
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N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018). ChemRxiv. [Link]
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